Tripropan-2-yl phosphorotetrathioate

Description

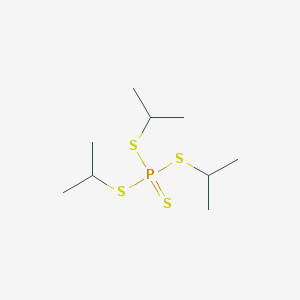

Tripropan-2-yl phosphorotetrathioate (IUPAC name: tris(propan-2-yl) phosphorotetrathioate) is an organophosphorus compound characterized by a central phosphorus atom bonded to four sulfur atoms and three isopropyl groups. This structure confers unique chemical properties, including high thermal stability and resistance to hydrolysis, making it relevant in industrial applications such as agrochemical intermediates or corrosion inhibitors.

Properties

CAS No. |

2386-41-6 |

|---|---|

Molecular Formula |

C9H21PS4 |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

tris(propan-2-ylsulfanyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H21PS4/c1-7(2)12-10(11,13-8(3)4)14-9(5)6/h7-9H,1-6H3 |

InChI Key |

GYQKYJKFOKWNED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SP(=S)(SC(C)C)SC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tripropan-2-yl phosphorotetrathioate typically involves the reaction of phosphorus pentasulfide with propan-2-ol under controlled conditions. The reaction proceeds as follows: [ \text{P}4\text{S}{10} + 6 \text{C}_3\text{H}_8\text{O} \rightarrow 4 \text{(C}_3\text{H}_7\text{O})_3\text{PS}_4 + 2 \text{H}_2\text{S} ] This reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Tripropan-2-yl phosphorotetrathioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorotetrathioate oxides.

Reduction: Reduction reactions can convert the phosphorotetrathioate group to phosphorodithioate.

Substitution: The propan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon and are carried out under an inert atmosphere.

Major Products:

Oxidation: Phosphorotetrathioate oxides.

Reduction: Phosphorodithioate derivatives.

Substitution: Various alkyl or aryl phosphorotetrathioates.

Scientific Research Applications

Tripropan-2-yl phosphorotetrathioate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.

Industry: It is used in the production of flame retardants and plasticizers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tripropan-2-yl phosphorotetrathioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to various biological effects. The pathways involved include the inhibition of phosphatase activity and the modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

O-3,3-Dimethylbutyl Isopropylphosphonofluoridate

Structural Differences :

- Phosphorotetrathioate vs. Phosphonofluoridate: The sulfur atoms in the tetrathioate group (S) replace oxygen and fluorine in phosphonofluoridates, altering reactivity. For example, sulfur’s lower electronegativity reduces susceptibility to nucleophilic attack compared to fluorine-containing analogs .

- Substituents: Tripropan-2-yl phosphorotetrathioate features isopropyl groups, while O-3,3-dimethylbutyl isopropylphosphonofluoridate has a branched alkyl chain (3,3-dimethylbutyl) and a fluorine atom .

1-(N-Substituted Amino)-2,2,2-Trifluoroethylphosphonates

Reactivity :

- The trifluoroethyl group enhances electrophilicity at the phosphorus center, facilitating nucleophilic substitutions. In contrast, tetrathioates exhibit slower hydrolysis rates due to sulfur’s weaker leaving-group ability .

Tetrachloromonospirocyclotriphosphazenes

Structural Framework :

- Cyclotriphosphazenes (e.g., compounds 1 and 2 in ) feature a cyclic P3N3 backbone, whereas phosphorotetrathioates are monomeric .

- The spirocyclic architecture of phosphazenes allows for tunable properties via substitution, whereas phosphorotetrathioates’ properties are dominated by sulfur’s electron-donating effects.

Data Table: Comparative Analysis of Organophosphorus Compounds

Research Findings and Implications

- Stability: Phosphorotetrathioates’ sulfur-rich structure enhances stability in acidic environments compared to phosphonofluoridates, which degrade rapidly under similar conditions .

- Toxicity Profile: Fluorinated and chlorinated analogs (e.g., phosphonofluoridates, phosphazenes) are associated with higher acute toxicity, whereas sulfur-containing derivatives like tetrathioates are less bioavailable, reducing environmental risks .

- Industrial Relevance: The isopropyl groups in this compound likely improve solubility in non-polar matrices, making it preferable for polymer additives over hydrophilic phosphonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.